molecular formula C17H26N2O B4106454 1-(2-Methylpropyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea

1-(2-Methylpropyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea

Cat. No.: B4106454
M. Wt: 274.4 g/mol
InChI Key: JTGKLEXYDMIDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isobutyl-N’-[1-(3-isopropenylphenyl)-1-methylethyl]urea is an organic compound with the molecular formula C17H26N2O. This compound is characterized by its unique structure, which includes an isobutyl group and an isopropenylphenyl group attached to a urea moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-N’-[1-(3-isopropenylphenyl)-1-methylethyl]urea typically involves the reaction of isobutylamine with an appropriate isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of N-isobutyl-N’-[1-(3-isopropenylphenyl)-1-methylethyl]urea may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-N’-[1-(3-isopropenylphenyl)-1-methylethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutyl or isopropenylphenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives with oxidized side chains, while reduction may produce amine derivatives.

Scientific Research Applications

N-isobutyl-N’-[1-(3-isopropenylphenyl)-1-methylethyl]urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-isobutyl-N’-[1-(3-isopropenylphenyl)-1-methylethyl]urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-isobutyl-N’-[1-(3-isopropenylphenyl)-1-methylethyl]urea: Characterized by its unique isobutyl and isopropenylphenyl groups.

    N-isobutyl-N’-[1-(3-isopropylphenyl)-1-methylethyl]urea: Similar structure but with an isopropyl group instead of an isopropenyl group.

    N-isobutyl-N’-[1-(3-methylphenyl)-1-methylethyl]urea: Contains a methyl group instead of an isopropenyl group.

Uniqueness

N-isobutyl-N’-[1-(3-isopropenylphenyl)-1-methylethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(2-methylpropyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-12(2)11-18-16(20)19-17(5,6)15-9-7-8-14(10-15)13(3)4/h7-10,12H,3,11H2,1-2,4-6H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGKLEXYDMIDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC(C)(C)C1=CC=CC(=C1)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylpropyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
Reactant of Route 2
Reactant of Route 2
1-(2-Methylpropyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
Reactant of Route 3
Reactant of Route 3
1-(2-Methylpropyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
Reactant of Route 4
Reactant of Route 4
1-(2-Methylpropyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(2-Methylpropyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
Reactant of Route 6
1-(2-Methylpropyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.